molecular formula C20H20FNO3 B5555575 2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide

2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide

Cat. No.: B5555575
M. Wt: 341.4 g/mol
InChI Key: OHCTVLZBJKGOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide is a useful research compound. Its molecular formula is C20H20FNO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide is 341.14272166 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic derivatives, including those containing benzodioxole and cyclohexane rings, have gained significant attention in medicinal chemistry for their diverse biological activities. They are explored for their potential as antioxidants, among other therapeutic properties. Compounds with spirocyclic structures are noted for their versatility and structural similarity to important pharmacophore centers, making them crucial in the development of drugs with potential antioxidant activities. This is important as oxidative stress is implicated in the development and progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. The exploration of spirocyclic compounds for their antioxidant activities could provide valuable insights into their therapeutic potential, including those related to the compound (Acosta-Quiroga et al., 2021).

Fluorinated Compounds in Drug Design

The incorporation of fluorine into organic molecules is a common strategy in drug design due to the unique properties that fluorine imparts, such as increased lipophilicity, stability, and specificity. Fluorinated compounds, similar to 2-(4-fluorophenyl) derivatives, are extensively explored for their therapeutic applications across a variety of disease states. The specific effects of fluorination on the pharmacokinetic and pharmacodynamic properties of compounds make fluorinated derivatives highly valuable in medicinal chemistry. Although the direct application of 2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide is not discussed, the principles of fluorine chemistry are relevant to understanding its potential uses and biological activities.

Spiropiperidines in Drug Discovery

Spiropiperidine scaffolds are particularly interesting in drug discovery due to their three-dimensional chemical space exploration. These compounds are synthesized through various methodologies, aiming at the construction of 2-, 3-, and 4-spiropiperidines. The structural complexity and diversity offered by spirocyclic piperidines contribute to their utility in identifying novel pharmacophores. While the specific compound mentioned does not directly relate to spiropiperidines, the methodologies and interests in spirocyclic structures in drug discovery provide a context for understanding the potential significance of spirocyclic acetamides in medicinal chemistry (Griggs et al., 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-15-6-4-14(5-7-15)12-19(23)22-16-8-9-17-18(13-16)25-20(24-17)10-2-1-3-11-20/h4-9,13H,1-3,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCTVLZBJKGOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.